1-Benzenecarboximidoylpyrrolidine hydrochloride
Overview
Description
1-Benzenecarboximidoylpyrrolidine hydrochloride, also known by its IUPAC name phenyl (pyrrolidin-1-yl)methanimine hydrochloride, is a chemical compound with the molecular formula C11H14N2·HCl. This compound is characterized by the presence of a benzenecarboximidoyl group attached to a pyrrolidine ring, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-benzenecarboximidoylpyrrolidine hydrochloride typically involves the reaction of benzenecarboximidoyl chloride with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of Benzenecarboximidoyl Chloride with Pyrrolidine: The benzenecarboximidoyl chloride is reacted with pyrrolidine in the presence of a suitable solvent, such as dichloromethane or toluene. The reaction is typically carried out at room temperature or under reflux conditions.
Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 1-benzenecarboximidoylpyrrolidine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzenecarboximidoylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzenecarboximidoyl or pyrrolidine moieties are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzenecarboximidoylpyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imines and other nitrogen-containing compounds.
Biology: The compound is used in biochemical studies to investigate the interactions of imines with biological molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, often involves this compound.
Mechanism of Action
The mechanism of action of 1-benzenecarboximidoylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can form imine bonds with nucleophilic groups in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzenecarboximidoylpyrrolidine hydrochloride can be compared with other similar compounds, such as:
1-Phenylpyrrolidine: This compound lacks the benzenecarboximidoyl group and has different chemical properties and applications.
N-Benzylpyrrolidine: Similar in structure but with a benzyl group instead of a benzenecarboximidoyl group, leading to different reactivity and uses.
Pyrrolidine: The parent compound, which lacks any substituents on the nitrogen atom, is used as a building block in organic synthesis.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
phenyl(pyrrolidin-1-yl)methanimine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c12-11(13-8-4-5-9-13)10-6-2-1-3-7-10;/h1-3,6-7,12H,4-5,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVPRLUEZDAIGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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